N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic benzofuropyrimidinone derivative characterized by a complex heterocyclic core fused with a phenyl group and an acetamide side chain. The compound features a 3,4-dimethoxyphenethyl substituent on the acetamide nitrogen, distinguishing it from structurally related analogs.
Properties
CAS No. |
877656-81-0 |
|---|---|
Molecular Formula |
C28H25N3O6 |
Molecular Weight |
499.523 |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C28H25N3O6/c1-35-22-13-12-18(16-23(22)36-2)14-15-29-24(32)17-30-25-20-10-6-7-11-21(20)37-26(25)27(33)31(28(30)34)19-8-4-3-5-9-19/h3-13,16H,14-15,17H2,1-2H3,(H,29,32) |
InChI Key |
BRRXVFATXPYZSH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53)OC |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Bulk and Polarity : The target compound’s 3,4-dimethoxyphenethyl group introduces greater steric bulk and polarity compared to the 2-methoxyphenyl substituent in . This may improve water solubility and binding to polar targets but could reduce membrane permeability .
Core Modifications : Sulfur incorporation in alters electronic properties and may influence redox activity, while the pyrazolone core in introduces a distinct hydrogen-bonding profile .
Physicochemical and Conformational Differences
- Conformational Flexibility : highlights that substituents like dichlorophenyl induce conformational variability (dihedral angles: 54.8–77.5°), which could affect binding to biological targets. The target compound’s dimethoxyphenethyl group may similarly induce torsional strain or stabilize specific conformations .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of the benzofuropyrimidinone core with the phenethyl acetamide moiety. Key steps require precise temperature control (e.g., 60–80°C for cyclization) and solvents like dimethyl sulfoxide (DMSO) or acetonitrile to stabilize intermediates. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 for amide coupling) and reaction times (6–12 hours for ring closure) . Monitoring via thin-layer chromatography (TLC) and HPLC ensures purity (>95%) .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions, particularly the 3,4-dimethoxyphenethyl group and benzofuropyrimidinone core. Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 543.18). Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹ for dioxo groups) .
Q. What solubility and stability profiles are critical for in vitro assays?
- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO (≥50 mg/mL). Stability studies under varying pH (5–9) and temperatures (4–37°C) show degradation <10% over 72 hours when stored in amber vials at -20°C . Pre-formulation with cyclodextrins or liposomal encapsulation improves bioavailability for cell-based assays .
Advanced Research Questions
Q. How can computational modeling guide SAR studies for this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding to kinase targets (e.g., EGFR or CDK2) by analyzing interactions between the benzofuropyrimidinone core and catalytic pockets. QSAR models prioritize substituent modifications (e.g., replacing 3-phenyl with fluorophenyl for enhanced lipophilicity) . MD simulations (50 ns trajectories) assess stability of ligand-target complexes .
Q. What strategies resolve contradictions in biological activity data across assays?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 5.7 µM in kinase inhibition) may arise from assay conditions. Normalize data using internal controls (e.g., staurosporine for kinase assays) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Meta-analyses of dose-response curves (4-parameter logistic models) clarify potency trends .
Q. How to design a robust protocol for metabolite identification?
- Methodological Answer : Incubate the compound with liver microsomes (human or murine) and analyze via LC-MS/MS in full-scan mode (m/z 100–1000). Phase I metabolites (e.g., demethylation at 3,4-dimethoxy groups) are identified using fragmentation patterns (MS²). Compare retention times with synthetic standards for Phase II conjugates (e.g., glucuronides) .
Experimental Design and Data Analysis
Q. What in vivo models are suitable for evaluating pharmacokinetics?
- Methodological Answer : Use Sprague-Dawley rats (n=6/group) for IV (1 mg/kg) and oral (10 mg/kg) dosing. Plasma samples collected at 0.5, 2, 6, and 24 hours are analyzed via UPLC-QTOF. Non-compartmental analysis (WinNonlin) calculates AUC (target >1000 ng·h/mL) and t₁/₂ (>4 hours). Tissue distribution studies quantify accumulation in liver and brain .
Q. How to address low yields in large-scale synthesis?
- Methodological Answer : Pilot-scale reactions (1–10 g) often suffer from poor yields (<30%) due to inefficient stirring or heat transfer. Implement flow chemistry for exothermic steps (e.g., cyclization) to improve mixing. Switch to microwave-assisted synthesis (100°C, 150 W) for 2-hour reactions, achieving >65% yield. Purify via preparative HPLC (C18 column, 70% acetonitrile gradient) .
Tables of Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₉H₂₇N₃O₆ | |
| Molecular Weight | 513.54 g/mol | |
| LogP (Predicted) | 3.2 ± 0.3 | |
| Solubility (DMSO) | 50 mg/mL | |
| Plasma Protein Binding | 92% (Human) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
